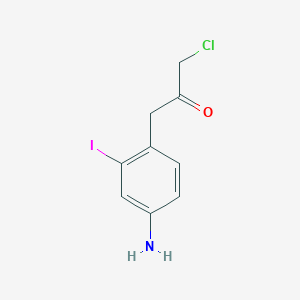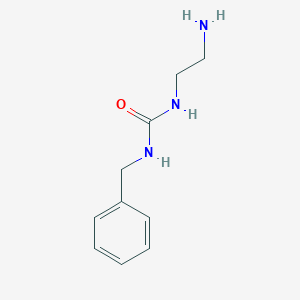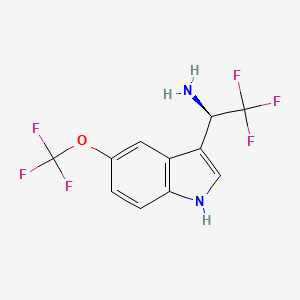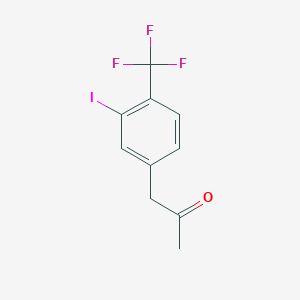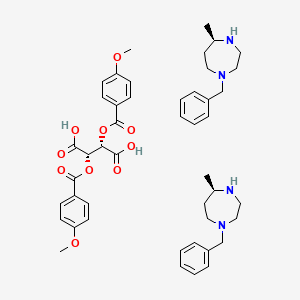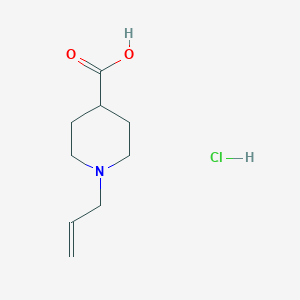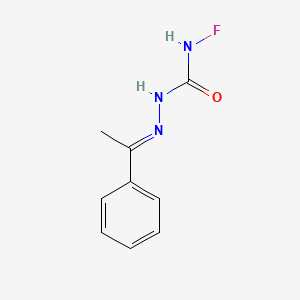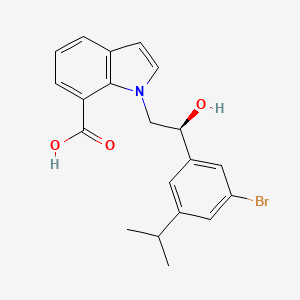
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a brominated phenyl group, an indole core, and a carboxylic acid functional group, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Isopropylation: The addition of an isopropyl group to the brominated phenyl ring, typically using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Indole Formation: The construction of the indole core through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaN3, NaOCH3, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
- (3-Bromo-5-isopropyl-phenyl)boronic acid
- 3-Bromo-2-pentanol
- (3-bromo-5-isopropylphenyl)methanol
Uniqueness
(S)-1-(2-(3-bromo-5-isopropylphenyl)-2-hydroxyethyl)-1H-indole-7-carboxylic acid is unique due to its specific combination of functional groups and its chiral nature. This uniqueness allows it to interact with biological targets in a specific manner, potentially leading to distinct biological activities and therapeutic effects.
特性
分子式 |
C20H20BrNO3 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
1-[(2S)-2-(3-bromo-5-propan-2-ylphenyl)-2-hydroxyethyl]indole-7-carboxylic acid |
InChI |
InChI=1S/C20H20BrNO3/c1-12(2)14-8-15(10-16(21)9-14)18(23)11-22-7-6-13-4-3-5-17(19(13)22)20(24)25/h3-10,12,18,23H,11H2,1-2H3,(H,24,25)/t18-/m1/s1 |
InChIキー |
WAHNWJLVTAIGPR-GOSISDBHSA-N |
異性体SMILES |
CC(C)C1=CC(=CC(=C1)Br)[C@@H](CN2C=CC3=C2C(=CC=C3)C(=O)O)O |
正規SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(CN2C=CC3=C2C(=CC=C3)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
